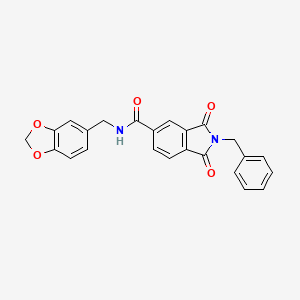
(E)-3-(4-CHLOROPHENYL)-1-(1-HYDROXYCYCLOHEXYL)-2-PROPEN-1-ONE
描述
(E)-3-(4-CHLOROPHENYL)-1-(1-HYDROXYCYCLOHEXYL)-2-PROPEN-1-ONE is an organic compound characterized by the presence of a chlorophenyl group, a hydroxycyclohexyl group, and a propenone moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (E)-3-(4-CHLOROPHENYL)-1-(1-HYDROXYCYCLOHEXYL)-2-PROPEN-1-ONE typically involves the condensation of 4-chlorobenzaldehyde with 1-hydroxycyclohexanone in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions in an organic solvent like ethanol. The product is then purified through recrystallization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the implementation of green chemistry principles, such as the use of eco-friendly solvents and catalysts, can make the process more sustainable.
化学反应分析
Types of Reactions
(E)-3-(4-CHLOROPHENYL)-1-(1-HYDROXYCYCLOHEXYL)-2-PROPEN-1-ONE undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a ketone using oxidizing agents like potassium permanganate.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents such as sodium borohydride.
Substitution: The chlorine atom on the phenyl ring can be substituted with other groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of (E)-3-(4-CHLOROPHENYL)-1-(1-OXOCYCLOHEXYL)-2-PROPEN-1-ONE.
Reduction: Formation of (E)-3-(4-CHLOROPHENYL)-1-(1-HYDROXYCYCLOHEXYL)-2-PROPAN-1-OL.
Substitution: Formation of (E)-3-(4-METHOXYPHENYL)-1-(1-HYDROXYCYCLOHEXYL)-2-PROPEN-1-ONE.
科学研究应用
(E)-3-(4-CHLOROPHENYL)-1-(1-HYDROXYCYCLOHEXYL)-2-PROPEN-1-ONE has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of advanced materials, such as polymers and coatings, due to its unique chemical properties.
作用机制
The mechanism of action of (E)-3-(4-CHLOROPHENYL)-1-(1-HYDROXYCYCLOHEXYL)-2-PROPEN-1-ONE involves its interaction with specific molecular targets. For instance, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit essential enzymes. The compound’s anti-inflammatory effects could be linked to its interaction with signaling pathways involved in inflammation, such as the inhibition of cyclooxygenase enzymes.
相似化合物的比较
Similar Compounds
- (E)-3-(4-BROMOPHENYL)-1-(1-HYDROXYCYCLOHEXYL)-2-PROPEN-1-ONE
- (E)-3-(4-FLUOROPHENYL)-1-(1-HYDROXYCYCLOHEXYL)-2-PROPEN-1-ONE
- (E)-3-(4-METHOXYPHENYL)-1-(1-HYDROXYCYCLOHEXYL)-2-PROPEN-1-ONE
Uniqueness
(E)-3-(4-CHLOROPHENYL)-1-(1-HYDROXYCYCLOHEXYL)-2-PROPEN-1-ONE is unique due to the presence of the chlorine atom on the phenyl ring, which can influence its reactivity and biological activity. The hydroxycyclohexyl group also contributes to its distinct chemical properties, making it a valuable compound for various applications.
属性
IUPAC Name |
(E)-3-(4-chlorophenyl)-1-(1-hydroxycyclohexyl)prop-2-en-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17ClO2/c16-13-7-4-12(5-8-13)6-9-14(17)15(18)10-2-1-3-11-15/h4-9,18H,1-3,10-11H2/b9-6+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUAPPNHKMNFXEG-RMKNXTFCSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)(C(=O)C=CC2=CC=C(C=C2)Cl)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCC(CC1)(C(=O)/C=C/C2=CC=C(C=C2)Cl)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17ClO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.74 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-(1-piperidinylsulfonyl)-N-[3-(trifluoromethyl)phenyl]benzamide](/img/structure/B3505649.png)
![4-{[(2-furylmethyl)amino]sulfonyl}-N-phenylbenzamide](/img/structure/B3505656.png)
![1-{2-[(4-benzoylbenzyl)oxy]phenyl}ethanone](/img/structure/B3505663.png)

![2-[5-({2-[(3-bromophenyl)amino]-2-oxoethyl}sulfanyl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]-N-(3-methoxyphenyl)acetamide](/img/structure/B3505678.png)
![4-{[4-phenyl-1-(phenylsulfonyl)-4-piperidinyl]carbonyl}morpholine](/img/structure/B3505688.png)

![1-(2,5-dichlorophenyl)-4-[(2,4,5-trimethylphenyl)sulfonyl]piperazine](/img/structure/B3505700.png)

![2-[4-(2-HYDROXYETHYL)PIPERAZINE-1-CARBONYL]-3H-BENZO[F]CHROMEN-3-ONE](/img/structure/B3505704.png)
![3-[4-(2,5-dichlorophenyl)piperazine-1-carbonyl]-2H-chromen-2-one](/img/structure/B3505707.png)
![4-{[(1-phenylcyclopentyl)carbonyl]amino}-N-1,3,4-thiadiazol-2-ylbenzamide](/img/structure/B3505715.png)
![2-chloro-N-(2-oxo-2-{[2-(trifluoromethyl)phenyl]amino}ethyl)benzamide](/img/structure/B3505721.png)
![1-[(2,5-Dimethylthiophen-3-yl)sulfonyl]-4-(4-fluorophenyl)piperazine](/img/structure/B3505725.png)
